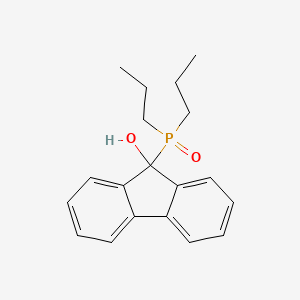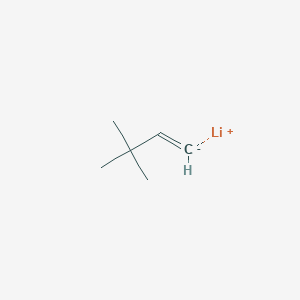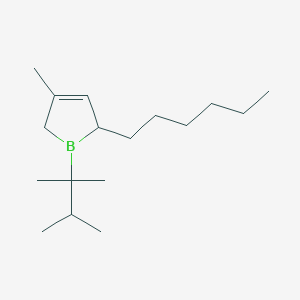
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole is an organoboron compound with a unique structure that includes a borole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole typically involves the reaction of appropriate boron-containing precursors with organic reagents under controlled conditions. One common method involves the use of boron trihalides and organolithium or Grignard reagents to form the borole ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole can undergo various chemical reactions, including:
Oxidation: The borole ring can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents on the borole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce borohydrides or boranes.
科学研究应用
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
相似化合物的比较
Similar Compounds
- N-(2,3-Dimethylbutan-2-yl)-4-fluoroaniline
- N-(2,3-Dimethylbutan-2-yl)-4-(methylthio)aniline
- 1-[(2,3-Dimethylbutan-2-yl)disulfanyl]hexane
Uniqueness
1-(2,3-Dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydro-1H-borole is unique due to its borole ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring boron-containing compounds, such as BNCT and advanced material synthesis.
属性
CAS 编号 |
111525-15-6 |
|---|---|
分子式 |
C17H33B |
分子量 |
248.3 g/mol |
IUPAC 名称 |
1-(2,3-dimethylbutan-2-yl)-2-hexyl-4-methyl-2,5-dihydroborole |
InChI |
InChI=1S/C17H33B/c1-7-8-9-10-11-16-12-15(4)13-18(16)17(5,6)14(2)3/h12,14,16H,7-11,13H2,1-6H3 |
InChI 键 |
NRLPKXMYOSKLKD-UHFFFAOYSA-N |
规范 SMILES |
B1(CC(=CC1CCCCCC)C)C(C)(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


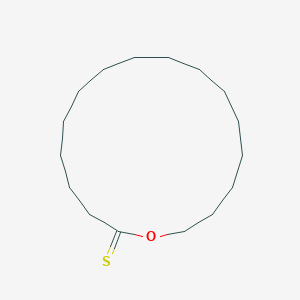
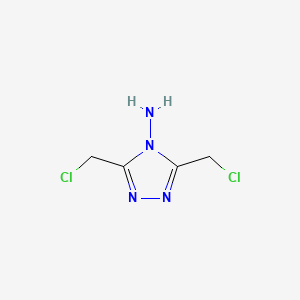
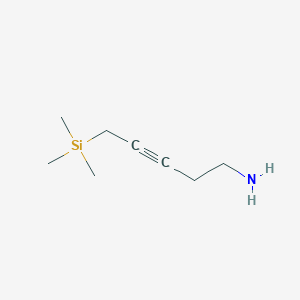
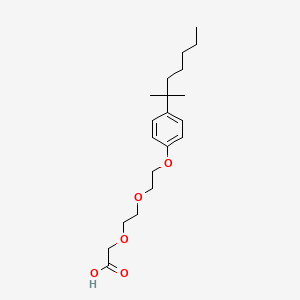
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
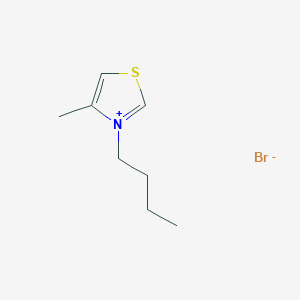

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
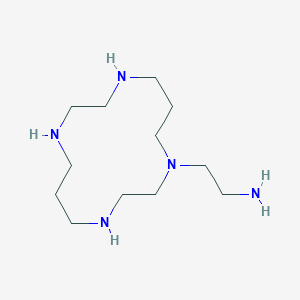
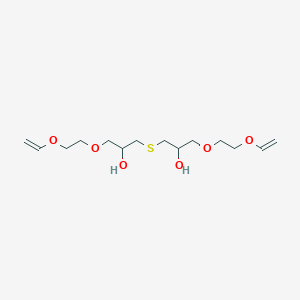
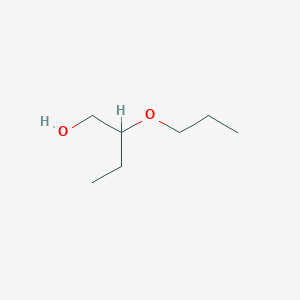
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
